2,6-dichloro-3-chlorosulfonyl-benzoic Acid

Overview

Description

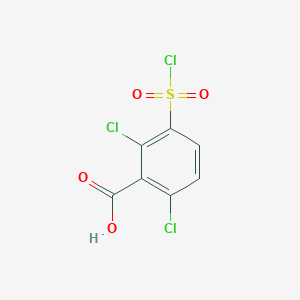

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a chemical compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . It is characterized by the presence of two chlorine atoms, a chlorosulfonyl group, and a benzoic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid typically involves the chlorosulfonation of 2,6-dichlorobenzoic acid. The reaction is carried out by treating 2,6-dichlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-chlorosulfonyl-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form 2,6-dichlorobenzoic acid.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

Substitution Reactions: Various substituted benzoic acid derivatives.

Reduction Reactions: 2,6-Dichlorobenzoic acid.

Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

2,6-Dichloro-3-chlorosulfonyl-benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-chlorosulfonyl-benzoic acid involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

2,6-Dichlorobenzoic Acid: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

3-Chlorosulfonylbenzoic Acid: Contains only one chlorine atom, resulting in different reactivity and applications.

2,6-Dichloro-4-chlorosulfonyl-benzoic Acid: Similar structure but with a different substitution pattern, leading to distinct chemical properties.

Uniqueness

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is unique due to the presence of both chlorine atoms and the chlorosulfonyl group on the benzoic acid ring. This combination imparts specific reactivity and makes it suitable for a wide range of applications in research and industry .

Biological Activity

2,6-Dichloro-3-chlorosulfonyl-benzoic acid (DCSBA) is a chlorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique arrangement of chlorine and sulfonyl groups that enhance its reactivity and biological interactions. This article reviews the biological activity of DCSBA, summarizing relevant research findings, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of DCSBA is C7H3Cl3O4S, with a molecular weight of 253.5 g/mol. The compound is characterized by:

- Two chlorine atoms located at the 2 and 6 positions on the benzene ring.

- A chlorosulfonyl group (-SO2Cl) at the 3 position.

This unique structure contributes to its reactivity and potential bioactivity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

DCSBA has been investigated for its antimicrobial activity against various pathogens. A study reported that DCSBA exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be as low as 25 µg/mL for some strains, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of DCSBA

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 25 | 15 |

| Bacillus subtilis | 50 | 12 |

| Enterococcus faecium | 100 | 10 |

| Escherichia coli | >100 | No inhibition |

Anticancer Activity

Research has also explored the anticancer potential of DCSBA. In vitro studies have demonstrated that DCSBA can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. Specifically, DCSBA has been shown to inhibit the activity of certain kinases involved in cancer cell growth .

Case Study: DCSBA in Cancer Research

In a study involving breast cancer cell lines, treatment with DCSBA resulted in a significant decrease in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that DCSBA promotes programmed cell death in cancer cells .

The biological activity of DCSBA can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : DCSBA may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation, leading to reduced growth rates.

- Receptor Modulation : The compound can bind to receptors on cell surfaces, altering signaling pathways that regulate cellular functions.

- Biofilm Disruption : DCSBA has shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing its effectiveness as an antimicrobial agent .

Toxicity and Safety Profile

While the biological activities of DCSBA are promising, it is essential to assess its toxicity. Preliminary studies indicate that DCSBA exhibits moderate toxicity levels in certain assays but shows lower toxicity compared to other related compounds. Further research is needed to fully understand its safety profile before clinical applications can be considered .

Properties

IUPAC Name |

2,6-dichloro-3-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCLISIPGZGQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393438 | |

| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53553-05-2 | |

| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.